molecular formula C10H14ClNS B2794333 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride CAS No. 1955519-96-6

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B2794333
CAS No.: 1955519-96-6
M. Wt: 215.74
InChI Key: QISILFHZBSSMOI-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)-2-azaspiro[33]heptane hydrochloride is a compound that features a unique spirocyclic structure, incorporating both a thiophene ring and an azaspiroheptane moiety

Mechanism of Action

Target of Action

The primary target of 1-(Thiophen-3-yl)-2-azaspiro[3It’s structurally similar to piperidine , a compound known to interact with various receptors in the nervous system .

Mode of Action

The exact mode of action of 1-(Thiophen-3-yl)-2-azaspiro[3Its structural similarity to piperidine suggests that it might interact with its targets in a similar manner .

Biochemical Pathways

The specific biochemical pathways affected by 1-(Thiophen-3-yl)-2-azaspiro[3Compounds with similar structures have been shown to influence various biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Thiophen-3-yl)-2-azaspiro[3Its molecular weight of 21574 g/mol suggests that it could potentially have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 1-(Thiophen-3-yl)-2-azaspiro[3Structurally similar compounds have been shown to have high activity when incorporated into certain drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)-2-azaspiro[3

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of environmentally benign reagents and solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the spirocyclic core or the thiophene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .

Scientific Research Applications

1-(Thiophen-3-yl)-2-azaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-thiophen-3-yl-2-azaspiro[3.3]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.ClH/c1-3-10(4-1)7-11-9(10)8-2-5-12-6-8;/h2,5-6,9,11H,1,3-4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISILFHZBSSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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